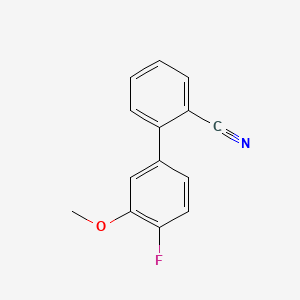
Acide 3-chloro-2-fluoropyridine-4-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoropyridine-4-boronic acid is a boronic acid derivative with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Applications De Recherche Scientifique
3-Chloro-2-fluoropyridine-4-boronic acid has numerous applications in scientific research:
Mécanisme D'action
Target of Action
3-Chloro-2-fluoropyridine-4-boronic acid, also known as (3-Chloro-2-fluoropyridin-4-yl)boronic acid or MFCD09037477, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound transfers an organoboron group to a palladium complex . This results in the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 3-Chloro-2-fluoropyridine-4-boronic acid, impacts the synthetic pathways of various organic compounds. The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The primary result of the action of 3-Chloro-2-fluoropyridine-4-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of 3-Chloro-2-fluoropyridine-4-boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these, along with the reaction temperature and solvent, can significantly impact the reaction’s efficiency and the yield of the desired product . Furthermore, the stability of the compound can be affected by factors such as pH and temperature.
Analyse Biochimique
Biochemical Properties
3-Chloro-2-fluoropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The boronic acid group in 3-Chloro-2-fluoropyridine-4-boronic acid allows it to form stable complexes with diols and other hydroxyl-containing molecules, making it a valuable tool in the synthesis of complex organic molecules.
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoropyridine-4-boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group in this compound can form reversible covalent bonds with serine or threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Furthermore, 3-Chloro-2-fluoropyridine-4-boronic acid may influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid typically involves the reaction of 3-chloro-2-fluoropyridine with a boron-containing reagent such as triisopropyl borate. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-fluoropyridine-4-boronic acid may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluoropyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-fluoropyridine-4-boronic acid
- 2-Fluoropyridine-4-boronic acid
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
3-Chloro-2-fluoropyridine-4-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Propriétés
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHSSQRGIWMXJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660294 |
Source


|
| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-55-4 |
Source


|
| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

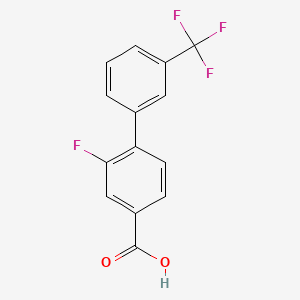
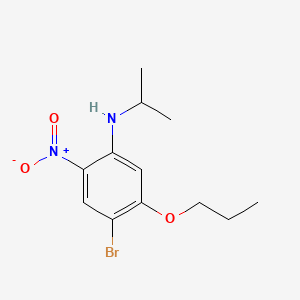
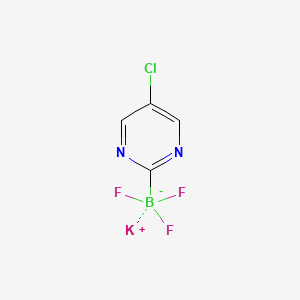
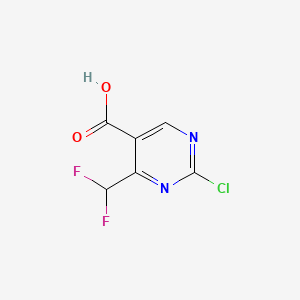
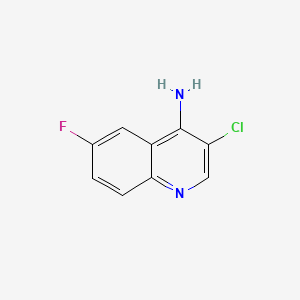


![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)
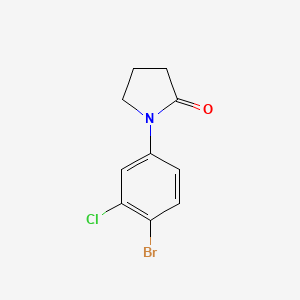
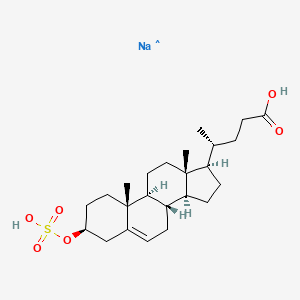
![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
